molecular formula C10H8O4 B187794 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione CAS No. 887574-80-3

5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione

Cat. No. B187794
M. Wt: 192.17 g/mol
InChI Key: YBSPYLIZIRGBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione, also known as lawsone, is a natural dye found in the leaves of the henna plant (Lawsonia inermis). It has been used for centuries as a traditional dye for hair, skin, and nails. However, in recent years, lawsone has gained attention in the scientific community for its potential applications in various fields, including medicine and biotechnology.

Mechanism Of Action

The exact mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is not fully understood. However, it is believed that 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and Nrf2 pathway. Lawsone has also been shown to interact with DNA and induce oxidative stress, leading to DNA damage and cell death.

Biochemical And Physiological Effects

Lawsone has been shown to possess various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory enzymes, such as COX-2 and iNOS. Lawsone has also been shown to scavenge free radicals and protect against oxidative stress. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been shown to possess antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages And Limitations For Lab Experiments

Lawsone has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is stable under various conditions and can be stored for extended periods. However, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can undergo auto-oxidation, leading to the formation of various by-products, which can interfere with experimental results.

Future Directions

There are several future directions for 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione research. One area of interest is the development of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione-based natural photosensitizers for photodynamic therapy. Another area of interest is the investigation of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione can be used as a probe to study DNA damage and repair mechanisms. Further research is needed to fully understand the mechanism of action of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione and its potential applications in various fields.
In conclusion, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione is a natural dye found in the leaves of the henna plant that has gained attention in the scientific community for its potential applications in medicine and biotechnology. It possesses anti-inflammatory, antioxidant, and antimicrobial properties and has been investigated for its potential use as a natural photosensitizer in photodynamic therapy. Lawsone has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in various fields.

Synthesis Methods

Lawsone can be extracted from the leaves of the henna plant using various solvents, such as ethanol or methanol. However, the yield of 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione from the plant is relatively low, and the extraction process can be time-consuming. Therefore, several synthetic methods have been developed to produce 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione in larger quantities. One of the most commonly used methods is the oxidation of 2-hydroxy-1,4-naphthoquinone with lead dioxide or potassium permanganate.

Scientific Research Applications

Lawsone has been studied extensively for its potential applications in medicine and biotechnology. It has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. Lawsone has also been investigated for its potential use as a natural photosensitizer in photodynamic therapy for cancer treatment. Moreover, 5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione has been used as a probe to study DNA damage and repair mechanisms.

properties

CAS RN

887574-80-3

Product Name

5,8-Dihydroxy-4a,8a-dihydronaphthalene-1,4-dione

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

5,8-dihydroxy-4a,8a-dihydronaphthalene-1,4-dione

InChI

InChI=1S/C10H8O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,9-12H

InChI Key

YBSPYLIZIRGBHN-UHFFFAOYSA-N

SMILES

C1=CC(=O)C2C(C1=O)C(=CC=C2O)O

Canonical SMILES

C1=CC(=O)C2C(C1=O)C(=CC=C2O)O

Origin of Product

United States

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